Ddr1-IN-4

Overview

Description

“Ddr1-IN-4” is a potent and selective inhibitor of discoidin domain receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase . DDR1 plays a crucial role in various cellular processes, including cell adhesion, proliferation, and extracellular matrix remodeling . Overexpression or mutation of DDR1 has been observed in numerous cancers, suggesting a potential role for DDR1 in tumor progression .

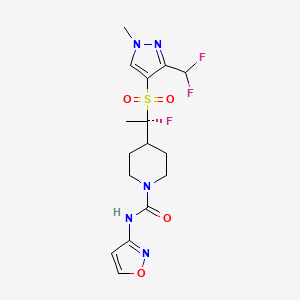

Molecular Structure Analysis

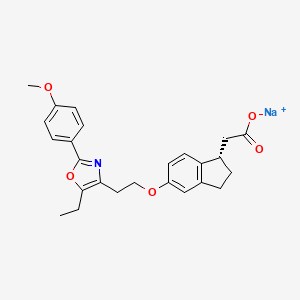

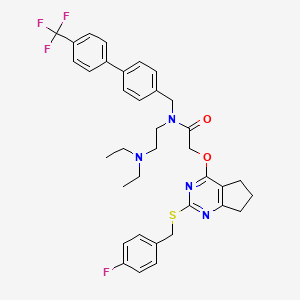

“Ddr1-IN-4” has a chemical formula of C30H31F3N4O3 and a molecular weight of 552.598 . The exact mass is 552.23 . The detailed molecular structure is not provided in the available resources.

Physical And Chemical Properties Analysis

“Ddr1-IN-4” has a molecular formula of C30H31F3N4O3 and a molecular weight of 552.598 . The exact mass is 552.23 . Other physical and chemical properties such as solubility and stability are not explicitly mentioned in the available resources.

Scientific Research Applications

Cancer Research : DDR1 has been found to play a significant role in cancer, particularly in chemoresistance. A study showed that DDR1 induces cyclooxygenase-2 (Cox-2) expression, leading to enhanced chemoresistance. The study suggested that targeting DDR1 signaling could be a novel approach for therapeutic intervention in tumor cells (Das et al., 2006).

Collagen Interaction and Fibrillogenesis : DDR1's interaction with collagen type 1 significantly impacts collagen fibrillogenesis. DDR1 oligomers modulate collagen fiber formation, resulting in altered collagen structures, which could have implications in various physiological and pathological contexts (Agarwal et al., 2007).

Role in Fibrosis and Renal Function : The inhibition of DDR1 phosphorylation by DDR1-IN-4 has shown promise in preventing fibrosis and renal function loss in a mouse model of Alport Syndrome. This study highlighted the therapeutic potential of selectively inhibiting DDR1 phosphorylation in vivo (Richter et al., 2018).

Metastasis in Lung Cancer : Research on lung cancer has demonstrated that inhibiting DDR1 reduces cell survival, homing, and colonization in bone metastasis, suggesting DDR1 as a novel therapeutic target in cancer metastasis (Valencia et al., 2012).

Development of Selective DDR1 Inhibitors : A review of the development of selective DDR1 inhibitors from 2014 to 2019 highlighted DDR1's potential roles in various human diseases like cancer, fibrosis, atherosclerosis, and other inflammatory disorders. It underscored the importance of DDR1 as a target for drug discovery (Guo et al., 2020).

Glomerulonephritis Treatment : DDR1 inhibition in a mouse model showed promise for treating glomerulonephritis. The study found that pharmacological blockade of DDR1 improved renal function and modulated fibrotic and inflammatory gene networks (Moll et al., 2018).

Potential in Oral Cancer Treatment : A study on oral cancer found that DDR1 plays a role in angiolymphatic invasion, suggesting its potential as a therapeutic target in oral cancer (Chen et al., 2020).

Other Diseases and Biological Barrier Homeostasis : DDR1's involvement extends beyond cancer and fibrosis to other diseases like atherosclerosis and tumors. It may also play a role in maintaining biological barrier homeostasis (Li et al., 2022).

Mechanism of Action

“Ddr1-IN-4” acts by inhibiting the autophosphorylation of DDR1 . DDR1, upon collagen binding, undergoes autophosphorylation with very small rate constants followed by a sustained response . This inhibition disrupts the signaling pathways regulated by DDR1, thereby potentially impeding the progression of diseases where DDR1 signaling plays a significant role .

Future Directions

DDR1 inhibitors, including “Ddr1-IN-4”, are being explored for their therapeutic efficacy in tumor types where DDR1 signaling plays a role in disease progression . Recent findings have disclosed the kinase-independent functions of DDR1 in immune exclusion, which resides in the extracellular collagen-binding domain, thus opening avenues for the development of inhibitors that veer away from targeting ATP binding pockets . This recent understanding of the functional modalities of DDR1 opens the complexity of targeting this transmembrane protein as per its functional prominence in the respective disease and thus demands the development of specific novel therapeutics .

properties

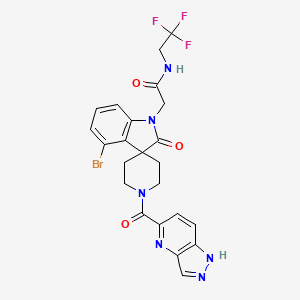

IUPAC Name |

2-[4-bromo-2-oxo-1'-(1H-pyrazolo[4,3-b]pyridine-5-carbonyl)spiro[indole-3,4'-piperidine]-1-yl]-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrF3N6O3/c24-13-2-1-3-17-19(13)22(21(36)33(17)11-18(34)28-12-23(25,26)27)6-8-32(9-7-22)20(35)15-5-4-14-16(30-15)10-29-31-14/h1-5,10H,6-9,11-12H2,(H,28,34)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEXYURPAPXPSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=C(C=CC=C3Br)N(C2=O)CC(=O)NCC(F)(F)F)C(=O)C4=NC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)